(R)-1-Boc-2-Hydroxymethyl-piperazine
CAS No.: 169448-87-7
Cat. No.: VC21200242
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 169448-87-7 |
---|---|
Molecular Formula | C10H20N2O3 |
Molecular Weight | 216.28 g/mol |
IUPAC Name | tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m1/s1 |
Standard InChI Key | BCPPNDHZUPIXJM-MRVPVSSYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCNC[C@@H]1CO |
SMILES | CC(C)(C)OC(=O)N1CCNCC1CO |
Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(R)-1-Boc-2-Hydroxymethyl-piperazine belongs to the piperazine class of heterocyclic compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The Boc group () protects the primary amine, while the hydroxymethyl (-CHOH) group at the 2-position introduces a polar, reactive site for further functionalization . The (R)-configuration at the chiral center ensures enantioselective interactions in biological systems, making it valuable for designing stereospecific drugs .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 216.28 g/mol | |
Boiling Point | 324°C at 760 mmHg | |
Density | 1.085 g/cm³ | |
LogP (Partition Coefficient) | 0.454 | |
Storage Conditions | Ambient temperature, dry |
Spectroscopic and Analytical Data
The compound’s structure is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. The Boc group’s carbonyl peak appears at ~170 ppm in NMR, while the hydroxymethyl proton resonates at δ 3.5–4.0 ppm in NMR . High-performance liquid chromatography (HPLC) analyses from suppliers indicate a purity of >95% .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically begins with (R)-piperazine-2-methanol, which undergoes Boc protection using di-tert-butyl dicarbonate () in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions .
Yields exceed 70% after purification via column chromatography or recrystallization .
Scale-Up Challenges
Industrial production faces challenges in maintaining enantiomeric excess (ee > 99%) during scale-up. Suppliers like Apollo Scientific and BOC Sciences employ asymmetric catalysis and chiral stationary phases in HPLC to ensure stereochemical integrity .
Applications in Pharmaceutical Development
Role in Androgen Receptor Degradation
The compound is a key intermediate in synthesizing quinoline-8-carbonitrile derivatives, which exhibit potent androgen receptor (AR) degradation activity. Researchers at GlpBio have utilized it to develop PROTACs (proteolysis-targeting chimeras) for prostate cancer therapy . The hydroxymethyl group enables conjugation to E3 ligase ligands, enhancing AR degradation efficiency .
Antibacterial and Antiviral Agents
Modifications at the hydroxymethyl position yield derivatives with broad-spectrum antibacterial activity. For example, coupling with fluoroquinolone scaffolds results in compounds showing MIC values of <1 µg/mL against Staphylococcus aureus .
Physicochemical and Stability Profiles
Solubility and Formulation
The compound is sparingly soluble in water (2.1 mg/mL at 25°C) but exhibits high solubility in dimethyl sulfoxide (DMSO) and dichloromethane. Formulation studies recommend stock solutions in DMSO at 10 mM, stored at -20°C for ≤1 month to prevent hydrolysis of the Boc group .
Table 2: Solubility in Common Solvents
Solvent | Solubility (mg/mL) | Temperature |
---|---|---|
Water | 2.1 | 25°C |
DMSO | 45.8 | 25°C |
Ethanol | 12.3 | 25°C |
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 185°C, with the Boc group cleaving first. Storage under inert atmospheres (N) is recommended for long-term stability .
Supplier | 100 mg | 1 g | 5 g | 25 g |
---|---|---|---|---|
Apollo Scientific | $32 | $51 | $178 | $768 |
BOC Sciences | $26 | $59 | $162 | $579 |
GlpBio | $30 | $51 | $178 | $768 |
Regulatory Compliance
The compound is classified as non-hazardous under OSHA guidelines but requires handling in ventilated environments due to dust formation potential .
Future Directions and Research Opportunities
Expanding Therapeutic Indications
Ongoing studies explore its utility in neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier. Preclinical trials at VWR highlight modified derivatives as tau protein aggregation inhibitors .
Green Chemistry Approaches
Efforts to replace dichloromethane with cyclopentyl methyl ether (CPME) in synthesis aim to improve sustainability without compromising yield .
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